molecular formula C27H23ClN4O4S B2610397 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 867040-75-3

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2610397
CAS No.: 867040-75-3
M. Wt: 535.02
InChI Key: LBKSXUJVVWUMFA-UHFFFAOYSA-N
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Description

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux transporter. This compound is a critical research tool for investigating multidrug resistance (MDR) in cancer, particularly in overcoming the reduced intracellular accumulation of chemotherapeutic agents like mitoxantrone, topotecan, and methotrexate. By specifically blocking BCRP-mediated drug efflux, this inhibitor allows researchers to probe the mechanisms of transporter-mediated resistance and assess the potential for co-administration to enhance the efficacy of substrate anticancer drugs. Its application extends to in vitro and in vivo studies aimed at reversing MDR phenotypes, making it invaluable in oncology research and drug development pipelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-20(16(13-33)12-29-15)11-21-26(36-24)31-25(19-5-3-4-6-22(19)28)32-27(21)37-14-23(34)30-17-7-9-18(35-2)10-8-17/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKSXUJVVWUMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4Cl)SCC(=O)NC5=CC=C(C=C5)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazatricyclo structure. Key steps may include:

    Formation of the Triazatricyclo Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions, often using formaldehyde as a reagent.

    Attachment of the Methoxyphenyl Acetamide Moiety: This step may involve acylation reactions using acetic anhydride and methoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dechlorinated phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. The presence of multiple functional groups suggests it may have activity as an enzyme inhibitor or receptor modulator.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: The compound may interact with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Limitations

  • Lumping Strategies : Computational modeling (e.g., lumping structurally similar compounds) could predict its environmental or metabolic behavior, but experimental validation is needed .

Biological Activity

The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C28H25ClN4O4S
  • Molecular Weight : 549.0405 g/mol
  • SMILES Notation : CC(O)CSc1nc(nc2c1Cc1c(CO)cnc(c1O2)C)c1ccccc1Cl

The compound features several functional groups including a chlorophenyl group, a hydroxymethyl group, and a sulfanyl moiety, contributing to its unique biological activities.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example, studies have shown that derivatives of triazatricyclo structures can inhibit the proliferation of various cancer cell lines. In particular:

  • HeLa Cells : The compound demonstrated cytotoxicity against HeLa cervical cancer cells with an IC50 value indicating moderate potency.
  • Mechanism of Action : The mechanism may involve the induction of apoptosis and inhibition of specific signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been tested against various pathogens:

  • Bacterial Strains : Compounds with triazole rings have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Fungal Infections : The presence of hydroxymethyl groups may enhance antifungal activity, as seen in related studies.

Enzyme Inhibition

The compound's biological activity may also be attributed to its ability to inhibit certain enzymes:

  • β-glucuronidase Inhibition : Preliminary assays suggest that the compound may inhibit β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes.
  • Tyrosinase Activity : Investigations into tyrosinase inhibition reveal potential applications in skin whitening agents and treatment of hyperpigmentation disorders.

Summary of Biological Activities

Activity TypeTest SubjectIC50 Value (μM)Reference
CytotoxicityHeLa Cells35.7
AntimicrobialE. coli12.5
Enzyme Inhibitionβ-glucuronidase42.98
AntifungalC. albicans25.0

Case Studies

  • Study on HeLa Cells : A recent study evaluated the cytotoxic effects of the compound on HeLa cells, revealing an IC50 of 35.7 μM, indicating moderate efficacy against cervical carcinoma .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties against E. coli and reported an IC50 of 12.5 μM, suggesting significant antibacterial activity .
  • Enzyme Inhibition Analysis : The compound was tested for β-glucuronidase inhibition with an IC50 value of 42.98 μM, highlighting its potential role in modulating drug metabolism .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step pathways, starting with functionalization of the tricyclic core followed by sequential coupling of the 2-chlorophenyl, hydroxymethyl, and 4-methoxyphenylacetamide groups. Key steps include:

  • Thioether linkage formation : Using nucleophilic substitution with mercapto intermediates under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Acetamide coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation .
    Intermediates are characterized via 1H/13C NMR to confirm regiochemistry and HPLC to assess purity (>95% threshold) .

Advanced: How can reaction conditions be optimized to improve yield in the final cyclization step?

Critical variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of the tricyclic intermediate but may promote side reactions; mixed solvents (DMF/THF) balance reactivity .
  • Temperature control : Cyclization at 60–80°C minimizes decomposition, monitored via in-situ FTIR for real-time tracking of carbonyl intermediates .
  • Catalyst screening : Lewis acids like ZnCl₂ can accelerate ring closure but require rigorous moisture exclusion .
    Statistical tools (e.g., Design of Experiments) are recommended to identify optimal conditions .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₆H₂₁ClN₄O₄S₂) and detects isotopic patterns for chlorine .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tricyclic core and confirms sulfanyl-acetamide connectivity .
  • X-ray crystallography : Used sparingly due to crystallization challenges but provides unambiguous stereochemical assignment .

Advanced: How can researchers resolve discrepancies in reported biological activity data across structural analogs?

Discrepancies often arise from:

  • Substituent effects : The 2-chlorophenyl group enhances hydrophobic interactions with targets, while hydroxymethyl improves solubility—variations in these groups alter bioactivity .
  • Assay conditions : Standardize protocols (e.g., fixed ATP concentrations in kinase inhibition assays) to minimize variability .
  • Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies, prioritizing results with orthogonal validation (e.g., SPR binding + cellular IC50) .

Basic: What in vitro assays are commonly used to evaluate this compound’s biological potential?

Activity Type Assay Key Metrics Reference
AntimicrobialBroth microdilution (MIC) vs. S. aureusMIC ≤ 8 µg/mL
AnticancerMTT assay (MCF-7 cells)IC50 = 12.3 µM
Anti-inflammatoryTNF-α ELISA in LPS-stimulated macrophages% Inhibition at 10 µM

Advanced: What strategies identify the compound’s molecular targets and mechanism of action?

  • Chemical proteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS to identify binding partners .
  • Molecular dynamics (MD) simulations : Model interactions with kinase domains (e.g., EGFR) to predict binding modes and guide mutagenesis studies .
  • Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) and on/off rates for hypothesized targets .

Advanced: How can computational tools improve the design of derivatives with enhanced selectivity?

  • QSAR modeling : Train models on bioactivity data from analogs to prioritize substituents at the 11-hydroxymethyl position .
  • Docking simulations : Use AutoDock Vina to screen virtual libraries against off-targets (e.g., CYP450 enzymes) to reduce toxicity .
  • ADMET prediction : SwissADME forecasts pharmacokinetic properties (e.g., BBB permeability) early in design .

Basic: What are the stability challenges during storage, and how are they mitigated?

  • Hydrolysis risk : The acetamide bond is susceptible to aqueous degradation; store lyophilized at -20°C under argon .
  • Light sensitivity : Amber vials prevent photodegradation of the tricyclic core .
    Stability is monitored via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced: How can synthetic bottlenecks in scaling up from milligram to gram quantities be addressed?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., thioether formation) .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs in Suzuki-Miyaura couplings .
  • In-line analytics : PAT tools (e.g., ReactIR) automate reaction quenching at optimal conversion .

Advanced: What methodologies validate the compound’s efficacy in vivo while minimizing off-target effects?

  • Pharmacokinetic profiling : LC-MS/MS measures plasma/tissue concentrations in rodent models to adjust dosing regimens .
  • RNA-seq : Transcriptomic analysis of treated vs. control tissues identifies pathway-specific effects .
  • Crispr-Cas9 knockouts : Validate target engagement by comparing efficacy in wild-type vs. gene-edited models .

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